Azane;diiodonickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

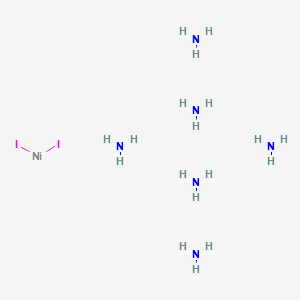

Azane;diiodonickel is a coordination compound consisting of nickel, iodine, and ammonia. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a nickel center coordinated by two iodine atoms and ammonia molecules, forming a stable complex.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Azane;diiodonickel typically involves the reaction of nickel salts with iodine in the presence of ammonia. One common method is to dissolve nickel(II) chloride in water, followed by the addition of iodine and ammonia. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions.

化学反应分析

Types of Reactions: Azane;diiodonickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to lower oxidation state nickel species.

Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products:

Oxidation: Nickel(III) or nickel(IV) complexes.

Reduction: Nickel(I) or nickel(0) species.

Substitution: New nickel complexes with different ligands.

科学研究应用

Azane;diiodonickel has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the synthesis of advanced materials and as a precursor for nickel-based catalysts.

作用机制

The mechanism by which Azane;diiodonickel exerts its effects involves the coordination of the nickel center with ligands, which can influence the reactivity and stability of the compound. The nickel center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules in medicinal applications.

相似化合物的比较

Nickel(II) chloride: A simple nickel salt used in various chemical reactions.

Nickel(II) iodide: Another nickel halide with similar properties.

Ammonia complexes of nickel: Various complexes where ammonia is coordinated to nickel.

Uniqueness: Azane;diiodonickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of iodine and ammonia ligands provides unique electronic and steric properties, making it suitable for specific applications that other nickel compounds may not be able to achieve.

生物活性

Azane; diiodonickel, also known as nickel(II) iodide, is a complex inorganic compound that has garnered interest in various fields, including biochemistry and materials science. Its unique properties and interactions with biological systems make it a subject of extensive research. This article explores the biological activity of azane; diiodonickel, focusing on its mechanisms of action, cellular effects, and potential applications.

Chemical Structure and Properties

Azane; diiodonickel can be represented by the formula NiI2. It is characterized by its coordination complex structure where nickel is coordinated with two iodide ions. The physical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 272.7 g/mol |

| Appearance | Yellow-green crystals |

| Solubility | Soluble in water |

| Melting Point | 250 °C |

The biological activity of azane; diiodonickel is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Metal Ion Interaction : Nickel ions can replace essential metal ions in enzymes, disrupting their function. This can lead to altered metabolic pathways in cells.

- Reactive Oxygen Species (ROS) Generation : Nickel compounds are known to induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.

- Signal Transduction Pathways : Nickel ions can influence signal transduction pathways by interacting with cellular receptors and modulating gene expression.

Biochemical Effects

Research has shown that azane; diiodonickel exhibits several biochemical effects:

- Cytotoxicity : Studies indicate that nickel(II) iodide can induce cytotoxic effects in various cell lines. For instance, it has been shown to reduce cell viability in human lung fibroblasts (WI-38) and human liver carcinoma cells (HepG2) at concentrations above 50 µM.

- Genotoxicity : In vitro assays demonstrate that exposure to nickel(II) iodide results in increased DNA strand breaks and chromosomal aberrations, indicating its potential genotoxic effects.

- Inflammatory Response : Nickel compounds have been linked to the activation of pro-inflammatory cytokines. Azane; diiodonickel can stimulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from immune cells.

Case Studies

Several case studies highlight the biological implications of azane; diiodonickel:

-

Case Study on Lung Fibroblasts :

- Objective : To assess the cytotoxic effects of nickel(II) iodide on WI-38 cells.

- Methodology : Cells were treated with varying concentrations of azane; diiodonickel for 24 hours.

- Findings : A significant reduction in cell viability was observed at concentrations above 50 µM, correlating with increased ROS levels.

-

Genotoxicity Assessment :

- Objective : To evaluate the genotoxic potential of nickel(II) iodide using the comet assay.

- Methodology : Human lymphocytes were exposed to different concentrations of azane; diiodonickel.

- Findings : A dose-dependent increase in DNA damage was recorded, suggesting that nickel(II) iodide poses a genotoxic risk.

-

Inflammatory Response Study :

- Objective : To determine the effect of nickel(II) iodide on cytokine production.

- Methodology : Macrophage cell lines were treated with azane; diiodonickel, and cytokine levels were measured using ELISA.

- Findings : Elevated levels of IL-6 and TNF-α were detected, indicating an inflammatory response.

Applications

The biological activity of azane; diiodonickel opens avenues for various applications:

- Cancer Research : Due to its cytotoxic properties, there is potential for utilizing nickel(II) iodide in targeted cancer therapies.

- Environmental Toxicology : Understanding the toxicological effects of this compound aids in assessing environmental risks associated with nickel contamination.

- Material Science : Its properties may be harnessed for developing novel materials with specific biological interactions.

属性

IUPAC Name |

azane;diiodonickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWFGADADYOXJU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Ni](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18I2N6Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584321 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13859-68-2 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。